4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide
Description
4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an iodine atom at the para position and a sulfonamide group linked to a 3-pyridinylmethyl moiety. This structure combines the electron-withdrawing sulfonamide group with the aromatic pyridine ring, conferring unique physicochemical and pharmacological properties.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXBSEFZRAXMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide typically involves the following steps:
Sulfonamidation: The sulfonamide group can be introduced by reacting the iodinated benzene with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: 4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. Its structure allows for various substitution reactions that can lead to the development of novel compounds with tailored properties.
Biology
- Enzyme Inhibition Studies: The compound has been utilized in research focusing on enzyme inhibition. Its structural components are critical for binding to specific enzymes or receptors, which can help elucidate mechanisms of action in biological systems.
- Protein-Ligand Interactions: Studies have shown that this compound can interact with different proteins, providing insights into protein-ligand dynamics that are essential for drug design.
Pharmaceutical Development
- Potential Anticancer Activity: Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated selective cytotoxicity against various tumor cell lines while showing minimal toxicity to normal cells .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound and its derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil (IC50 = 9.99 µM), highlighting their potential as effective anticancer agents .
Case Study 2: Enzyme Interaction
In another research effort, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. The findings suggested that it could serve as a lead compound for developing new therapeutic agents targeting these enzymes .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| This compound Derivative A | 5.85 | 9.99 |
| This compound Derivative B | 4.53 | 9.99 |
Table 2: Enzyme Inhibition Activity
| Enzyme Target | Inhibition (%) at 10 µM |
|---|---|
| Enzyme A | 75% |
| Enzyme B | 60% |
Mechanism of Action
The mechanism of action of 4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition. The iodine atom and pyridinylmethyl group can enhance binding affinity through hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Key Observations :
- The 3-pyridinylmethyl group distinguishes the target compound from analogues with phenyl or anthraquinone substituents. Pyridine’s nitrogen atom may enhance solubility and hydrogen-bonding capacity compared to purely aromatic systems .
- Higher yields (e.g., 70–82.3%) are achieved with electron-rich aryl amines (e.g., 4-methoxyphenyl) due to their nucleophilic reactivity .
Pharmacological Activity
Receptor Binding and Selectivity
- SB-258585 : A 5-HT6 receptor antagonist with a Kd of 1.3 nM, attributed to its 4-methoxy-3-piperazinylphenyl group, which facilitates strong interactions with the receptor’s hydrophobic pocket .
- Compound 9p: Exhibits inhibitory activity against phosphoglycerate mutase 1 (PGAM1) with IC50 values in the micromolar range, highlighting the role of anthraquinone moieties in enzyme inhibition .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | clogP | Hydrogen Bond Acceptors | Lipinski Compliance |
|---|---|---|---|---|
| 4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide | ~413 (estimated) | ~3.5 | 5 | Yes |
| SB-258585 | 529.38 | 3.8 | 8 | Yes |
| 4-Iodo-N-(4-methoxyphenyl)benzenesulfonamide | 388.0 | 3.2 | 5 | Yes |
| 9p (Anthraquinone derivative) | 529.29 | 4.1 | 9 | Borderline (MW > 500) |
Key Observations :
- The target compound’s estimated molecular weight (~413 g/mol) and clogP (~3.5) align with Lipinski’s rule, suggesting favorable oral bioavailability .
Biological Activity
4-Iodo-N-(3-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
This compound exhibits the following chemical characteristics:
- Molecular Formula : C12H12N2O2S
- Molecular Weight : 252.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Receptor Binding : The compound may bind to certain receptors, modulating signaling pathways associated with inflammation and cancer progression.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related sulfonamides have shown their ability to induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) and the activation of caspases .
Case Studies
- In Vitro Studies : A study investigating the cytotoxic effects of various sulfonamide derivatives found that certain modifications enhance their potency against human cancer cell lines. The study highlighted the importance of substituents like the pyridine ring in increasing biological activity .
- Animal Models : In vivo studies using animal models have shown that related compounds can significantly reduce tumor size and improve survival rates in xenograft models. These findings suggest that this compound may possess similar therapeutic potentials .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential | Enzyme inhibition, receptor binding |
| 5-Chloro-4-nitrobenzene sulfonamide | High | High | ROS induction, apoptosis |
| N-(2-Pyridinylmethyl)benzenesulfonamide | Moderate | Moderate | Enzyme inhibition |
Q & A
Q. What are the key synthetic routes for 4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzenesulfonamide core. For example:
Iodination : Electrophilic substitution on the benzene ring using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) .
Pyridinylmethylation : Coupling the iodinated sulfonamide with 3-(aminomethyl)pyridine via nucleophilic substitution, often mediated by carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
Challenges :
- Regioselectivity : Ensuring iodination occurs exclusively at the para position requires careful control of reaction conditions (e.g., steric directing groups).
- Purification : Removal of unreacted pyridinylmethylamine intermediates may require gradient HPLC or column chromatography with silica gel .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., pyridinylmethyl proton signals at δ 4.3–4.5 ppm; aromatic protons for iodobenzene at δ 7.5–8.1 ppm) .
- X-ray Crystallography : Resolves steric effects of the iodine atom and confirms sulfonamide-pyridine geometry. Crystallization in trichloroacetic acid yields blocks suitable for single-crystal analysis .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 415.0) .
Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Electrophilic Reactions : The iodine atom is a poor leaving group but can participate in Ullmann-type couplings (e.g., with aryl boronic acids) under palladium catalysis .
- Nucleophilic Substitution : Limited reactivity due to steric hindrance from the sulfonamide and pyridinylmethyl groups. Testing SN2 conditions (e.g., NaH/DMF with alkyl halides) may reveal selective modifications .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states for iodination and coupling steps, identifying energy barriers and optimal catalysts .
- Machine Learning : Training models on reaction databases (e.g., PubChem) to predict solvent effects or byproduct formation. For example, dichloromethane may reduce side reactions vs. THF .
Q. What strategies are used to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values using standardized assays (e.g., fluorescence-based kinase inhibition) with controls for iodine’s autofluorescence .
- Structural Analog Comparison : Compare activity with non-iodinated analogs (e.g., 4-chloro derivatives) to isolate electronic vs. steric effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase IX) using PyMOL or AutoDock. The iodine atom may occupy hydrophobic pockets missed in smaller halogens .
- Bioisosteric Replacement : Replace iodine with trifluoromethyl or ethynyl groups to balance lipophilicity and steric demand, followed by SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
